molecular formula C15H20O4 B11969860 2-Benzyl-2-methyl-malonic acid diethyl ester CAS No. 55114-30-2

2-Benzyl-2-methyl-malonic acid diethyl ester

Cat. No.: B11969860
CAS No.: 55114-30-2
M. Wt: 264.32 g/mol
InChI Key: XVKFESUTLASBKM-UHFFFAOYSA-N
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Description

2-Benzyl-2-methyl-malonic acid diethyl ester is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.324 g/mol . It is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-methyl-malonic acid diethyl ester typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with benzyl bromide and methyl iodide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-methyl-malonic acid diethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Alkyl Halides: Benzyl bromide, methyl iodide

    Acids: Hydrochloric acid for hydrolysis

Major Products

    Substituted Malonates: Formed through alkylation reactions

    Malonic Acid: Formed through hydrolysis

    Substituted Acetic Acids: Formed through decarboxylation

Scientific Research Applications

2-Benzyl-2-methyl-malonic acid diethyl ester is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-methyl-malonic acid diethyl ester involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with various electrophiles to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-methyl-malonic acid diethyl ester is unique due to the presence of both benzyl and methyl groups, which provide additional reactivity and steric effects compared to simpler malonic acid esters. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

55114-30-2

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

diethyl 2-benzyl-2-methylpropanedioate

InChI

InChI=1S/C15H20O4/c1-4-18-13(16)15(3,14(17)19-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

XVKFESUTLASBKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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